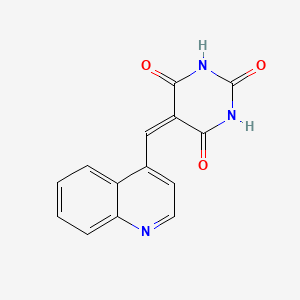

5-(4-Quinolylmethylene)-1,3-dihydropyrimidine-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(4-Quinolylmethylene)-1,3-dihydropyrimidine-2,4,6-trione” is a type of cinnamamide analog, which has been found to be a potent inhibitor of protein tyrosine kinases . These compounds are important in the modulation of normal cellular growth and differentiation and have been associated with various human cancers .

Scientific Research Applications

Molecular Structure and Synthesis

Computational and Experimental Study on Molecular Structure

A study focused on the molecular structure of Benzo[g]pyrimido[4,5-b]quinoline derivatives, highlighting the preference of linear over angular isomers. Through DFT and experimental methods, the study established the ground state energy and thermodynamic features, suggesting kinetic control in product formation (Trilleras et al., 2017).

Catalyst-Free Synthesis

Another research outlined a catalyst-free, one-pot synthesis of diversely substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, demonstrating an eco-friendly approach to synthesizing complex molecules (Brahmachari & Nayek, 2017).

Kinase Inhibition for Cancer Therapy

Discovery of Novel Kinase Inhibitors

A significant study involved the design, synthesis, and evaluation of novel quinoline derivatives bearing the 5-(aminomethylene)pyrimidine-2,4,6-trione moiety as c-Met kinase inhibitors. This research highlighted the potential of these compounds in inhibiting c-Met kinase and their antiproliferative activities against various cancer cell lines (Tang et al., 2014).

Antimicrobial and Antibacterial Applications

Synthesis and Antimicrobial Activity

Studies have also explored the synthesis of new pyrimidine derivatives, including dihydropyrimidinone and dihydropyrimidine, for their potential antibacterial, antiviral, and anticancer activities. These studies emphasize the broad biological activities possessed by these derivatives (Al-Juboori, 2020).

Mechanism of Action

Target of Action

The primary target of 5-(4-Quinolylmethylene)-1,3-dihydropyrimidine-2,4,6-trione is protein tyrosine kinases (PTKs) . PTKs are important signal transducing enzymes involved in the modulation of normal cellular growth and differentiation and have been associated with the etiology of various human cancers .

Mode of Action

This compound is a non-peptide PTK inhibitor . It interferes with the substrate binding of PTKs, thereby blocking their function . This interference is achieved through the compound’s active pharmacophore, the cinnamamide moiety .

Biochemical Pathways

The inhibition of PTKs by this compound affects multiple biochemical pathways. PTKs play a crucial role in signal transduction pathways that regulate cellular growth and differentiation . By inhibiting PTKs, this compound can disrupt these pathways, potentially leading to the suppression of abnormal cell growth and proliferation .

Pharmacokinetics

It is known that the compound’s bioavailability, distribution, metabolism, and excretion (adme) properties can significantly impact its therapeutic efficacy

Result of Action

The inhibition of PTKs by this compound can lead to a decrease in abnormal cell growth and proliferation . This could potentially result in the suppression of various human cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is active

Properties

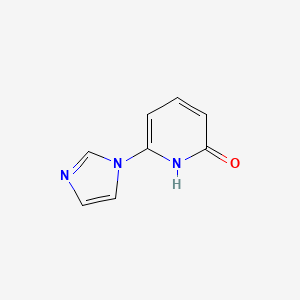

IUPAC Name |

5-(quinolin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-12-10(13(19)17-14(20)16-12)7-8-5-6-15-11-4-2-1-3-9(8)11/h1-7H,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQPNNPTOUQOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)

![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)